N-(3-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
The compound N-(3-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide features a pyrrolo[2,3-c]pyridine core substituted with a 7-oxo group, an N-(2-methylbenzyl) moiety at position 1, and an acetamide-linked 3-methylphenyl group at position 2. The 3- and 2-methylphenyl groups may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-6-5-9-21(14-17)25-22(28)16-27-13-11-19-10-12-26(23(19)24(27)29)15-20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORLMLIFNBKMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the acetamide and methylphenyl groups. Common reagents used in these reactions include various amines, acyl chlorides, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Medicinal Chemistry
N-(3-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has been investigated for several pharmacological properties:
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Anticancer Activity : Studies indicate potential inhibitory effects on cancer cell proliferation through modulation of specific signaling pathways.
- Case Study : A study demonstrated that derivatives of pyrrolo[2,3-c]pyridine showed significant cytotoxicity against various cancer cell lines (e.g., breast cancer) .
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Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Research Findings : In vivo studies have shown reduced inflammation markers in animal models treated with this compound .
Biochemical Probing
The compound serves as a valuable biochemical probe for studying enzyme interactions and signaling pathways due to its ability to selectively bind to target enzymes.
Material Science
In material science, this compound is explored for its potential use in developing new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The following compounds share structural or functional similarities with the target molecule:
Key Observations :
- Bioactivity : While 4g and Evid.9 compounds are associated with kinase or protease modulation, the target’s 7-oxo group could stabilize interactions with catalytic lysine residues in enzyme active sites.
Structure-Activity Relationship (SAR) Insights
- Acetamide Linker : The N-(3-methylphenyl)acetamide group in the target compound may improve solubility compared to Evid.9’s chlorobenzyl group, which could increase hydrophobicity .
- Methyl Substitutions : The 3- and 2-methyl groups on phenyl rings (target) likely reduce metabolic oxidation compared to unsubstituted analogs, extending half-life .
- Heterocyclic Cores : Pyrrolo[2,3-c]pyridine’s fused bicyclic system may offer greater conformational rigidity than pyrazolo cores, enhancing target selectivity .
Biological Activity
N-(3-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, including anti-tubercular effects, cytotoxicity, and molecular interactions. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C23H24N2O2
- Molecular Weight : 364.45 g/mol
- IUPAC Name : this compound
The structural complexity of this compound indicates potential for diverse biological interactions due to its multiple functional groups.
Anti-Tubercular Activity
Recent studies have explored the anti-tubercular properties of compounds similar to this compound. For instance, a series of substituted derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant anti-tubercular activity .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on human embryonic kidney (HEK-293) cells indicated that several derivatives of pyrrolopyridine compounds were non-toxic at concentrations that demonstrated anti-tubercular efficacy. This suggests that the compound may possess a favorable therapeutic index .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies revealed potential interactions with key enzymes involved in tuberculosis pathogenesis and other diseases. The docking results indicate that the compound could effectively inhibit target proteins through specific molecular interactions .
Case Study 1: Synthesis and Evaluation of Derivatives
A research team synthesized various derivatives based on the core structure of this compound. They evaluated these compounds for their anti-tubercular activity and cytotoxicity against human cell lines. The findings demonstrated that modifications in the chemical structure could enhance biological activity while maintaining low toxicity .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on pyrrolopyridine derivatives to identify key structural features that contribute to their biological activity. The analysis highlighted that specific substitutions at the phenyl rings significantly influenced both anti-tubercular efficacy and cytotoxicity profiles . This information is vital for guiding future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
